5-Aza-bicyclo[2.1.1]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-5-3-4(1)6-5/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFAIDIZFAWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Aza Bicyclo 2.1.1 Hexane and Its Derivatives
Photochemical Approaches to Bicyclic Core Construction
Photochemical reactions provide a powerful and direct route to the strained 5-aza-bicyclo[2.1.1]hexane framework, often proceeding under mild conditions and allowing for the construction of complex molecular architectures. smolecule.com These methods leverage the reactivity of electronically excited states to forge bonds that are inaccessible through thermal means. smolecule.com
Intramolecular [2+2] Cycloadditions
Among the most robust photochemical methods for synthesizing bicyclic systems is the intramolecular [2+2] cycloaddition. smolecule.comnih.gov This approach involves the irradiation of a molecule containing two suitably positioned π-systems, leading to the formation of a cyclobutane (B1203170) ring and, in this context, the bicyclic core of this compound.
A notable and effective strategy for constructing the this compound skeleton involves the intramolecular [2+2] photocycloaddition of N-allyl enamides. escholarship.orgnih.gov In this approach, an enamide and an allyl group tethered to a common nitrogen atom undergo cyclization upon photoirradiation. This method has been successfully employed to assemble a variety of 1-substituted this compound derivatives. nih.gov The reaction proceeds by forming a strained bicyclic system with a high degree of regioselectivity. smolecule.com The versatility of this method allows for the introduction of diverse substituents on the bicyclic core by modifying the structure of the starting N-allyl enamide. nih.gov A general scheme for this transformation is depicted below:
Starting Material: N-Allyl Enamide
Reaction: Intramolecular [2+2] Photocycloaddition
Product: this compound derivative
This synthetic route has proven scalable, with successful gram-scale syntheses being reported using flow reactors, highlighting its potential for practical applications. nih.gov
Recent advancements in photochemistry have led to the development of visible light-driven methodologies for these cycloadditions, offering a safer and more sustainable alternative to high-energy UV radiation. smolecule.comorganic-chemistry.org These processes often rely on the principle of triplet energy transfer. organic-chemistry.orgnih.gov A photosensitizer, such as an iridium complex, absorbs visible light and transfers its triplet energy to the N-allyl enamide substrate. organic-chemistry.org This excited triplet state then undergoes the desired intramolecular [2+2] cycloaddition to yield the this compound core. organic-chemistry.orgnih.gov
The mechanism involves the initial excitation of the photosensitizer, followed by intersystem crossing to its triplet state. This triplet sensitizer (B1316253) then interacts with the substrate, promoting it to its triplet state, which subsequently cyclizes. smolecule.comorganic-chemistry.org This approach has been shown to be highly efficient, providing the desired bicyclic products in good to excellent yields. organic-chemistry.orgnih.gov The use of visible light also enhances the functional group tolerance of the reaction. smolecule.com
| Parameter | Description | Reference |
| Light Source | Visible Light | organic-chemistry.orgnih.gov |
| Mechanism | Triplet Energy Transfer | organic-chemistry.orgnih.gov |
| Advantages | Milder conditions, improved safety, better functional group tolerance | smolecule.com |
Cyclization of Precursors via Photochemical Induction
Beyond [2+2] cycloadditions, other photochemical cyclizations of carefully designed precursors have been explored for the synthesis of the this compound core. smolecule.com These methods generally involve the photo-induced formation of a biradical intermediate that subsequently cyclizes to form the bicyclic system. smolecule.com The specific nature of the precursor and the reaction conditions dictate the efficiency and stereochemical outcome of the cyclization. For instance, the photolysis of certain nitrogen-containing dienes can lead to the formation of the desired bicyclic amine through a stepwise mechanism. smolecule.com This approach underscores the versatility of photochemical methods in accessing strained ring systems from acyclic or monocyclic precursors. smolecule.comorganic-chemistry.orgrsc.org
Catalytic Synthesis Strategies
Catalytic methods offer an alternative and often highly efficient and selective means to construct the this compound scaffold. These strategies frequently employ Lewis acids or organocatalysts to facilitate cycloaddition reactions that would otherwise be sluggish or unselective. acs.orgnih.govnih.govresearchgate.net
Lewis Acid-Catalyzed Cycloadditions
Lewis acid catalysis has emerged as a powerful tool for promoting the cycloaddition reactions necessary for the synthesis of this compound and its derivatives. acs.orgnih.govresearchgate.net Lewis acids can activate the substrates by coordinating to a heteroatom, thereby lowering the energy barrier for the cyclization process.
A significant advancement in this area is the Lewis acid-catalyzed formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.net This reaction provides a direct and atom-economical route to the this compound core. Various Lewis acids, including zinc and scandium triflates, have been shown to effectively catalyze this transformation. rsc.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the BCB and imine coupling partners. acs.orgresearchgate.net
Furthermore, an asymmetric variant of this reaction has been developed using a confined imidodiphosphorimidate (IDPi) Brønsted acid as an organocatalyst, affording chiral 5-aza-bicyclo[2.1.1]hexanes with high enantioselectivity. acs.org This highlights the potential for catalytic methods to not only construct the bicyclic core but also to control its stereochemistry.
| Catalyst Type | Reactants | Product | Key Features | Reference |
| Lewis Acid (e.g., Zn(OTf)₂, Sc(OTf)₃) | Bicyclo[1.1.0]butane, Imine | This compound | Mild conditions, broad substrate scope | rsc.orgresearchgate.net |
| Brønsted Acid (IDPi) | Bicyclo[1.1.0]butane, N-Aryl Imine | Chiral this compound | High enantioselectivity (up to 99:1 er) | acs.org |
| Lewis Acid (BF₃·OEt₂) | Dihydropyridine, Bicyclobutane | Azacycle-fused bicyclo[2.1.1]hexane | Metal-free, high atom efficiency | rsc.org |
Another notable example is the BF₃-catalyzed cycloaddition of dihydropyridines with bicyclobutanes, which yields novel azacycle-fused bicyclo[2.1.1]hexane scaffolds under mild, metal-free conditions. rsc.org This reaction demonstrates the utility of Lewis acids in facilitating complex cascade reactions to build intricate three-dimensional structures.
Formal [3+2] Cycloadditions with Imines and Aldimine Esters
Formal [3+2] cycloaddition reactions involving bicyclo[1.1.0]butanes (BCBs) and imines or related compounds have become a cornerstone for the synthesis of the 5-azabicyclo[2.1.1]hexane core. acs.orgresearchgate.net In this approach, the highly strained BCB acts as a three-carbon component that reacts with the C=N bond of the imine, which serves as a two-atom component, to form the five-membered pyrrolidine (B122466) ring within the bicyclic framework. These reactions are typically promoted by Lewis acids, which activate the BCB for nucleophilic attack. researchgate.netnih.gov
The substrate scope for the formal [3+2] cycloaddition is notably broad, accommodating a variety of substituents on both the bicyclo[1.1.0]butane and the imine partner. BCBs functionalized with ester, ketone, and amide groups are generally well-tolerated. acs.org For instance, N-aryl imines have demonstrated high reactivity in these cycloadditions. acs.org A range of electronically and sterically diverse N-aryl imines, including those with bromo substituents at the ortho, meta, or para positions of the phenyl ring, participate effectively in the reaction, leading to the desired products in high yields. acs.org
However, the methodology has its limitations. The reaction can be sensitive to the nature of the substituents on both reaction partners. For example, while N-arylimines readily undergo the desired [3+2] cycloaddition, N-alkylimines can follow a different reaction pathway, leading to cyclobutenyl methanamines via an addition-elimination sequence. nih.gov Furthermore, monosubstituted BCBs and imines with alkyl substituents instead of aryl groups have shown limited to no reactivity for the desired product formation, sometimes yielding cyclobutene (B1205218) side products. acs.org
Table 1: Substrate Scope in Formal [3+2] Cycloadditions
| Entry | BCB Substituent (EWG) | Imine Substituent (on N-aryl ring) | Product No. | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | Weinreb Amide | H | 3a | - | - |
| 2 | Weinreb Amide | o-Br | 3b | High | High |
| 3 | Weinreb Amide | m-Br | 3c | High | High |
| 4 | Weinreb Amide | p-OMe (PMP) | 3g | 75 | 98:2 |
| 5 | Acyclic secondary aliphatic amide | H | 3l | - | 99:1 |
| 6 | Aromatic amide | H | 3m | - | 99:1 |
| 7 | Aliphatic ketone | H | 3q | - | Excellent |
| 8 | Aromatic ketone | H | 3r | - | Excellent |
| 9 | Ester | H | 3t | Good | 97:3 |
| 10 | Monosubstituted BCB | H | 3u | No reaction | - |
| 11 | Weinreb Amide | N-alkyl instead of N-aryl | 3v | No reaction | - |
Data derived from a study on organocatalytic asymmetric formal cycloadditions. acs.org
The choice of Lewis acid catalyst is critical in these cycloaddition reactions, often dictating the reaction pathway and efficiency. Various Lewis acids have been employed to promote the formation of 5-azabicyclo[2.1.1]hexanes.
BF3: Boron trifluoride (BF3) has been utilized in [2π+2σ] cycloadditions of aldehydes with BCBs to access the related 2-oxabicyclo[2.1.1]hexanes, showcasing its ability to activate strained ring systems. researchgate.net
Cu(I) and Cu(II): Copper catalysts are highly effective. Cu(I) has been shown to promote the formal [3+2] cycloaddition of BCB amides with azadienes to furnish bicyclo[2.1.1]hexanes with high chemoselectivity. nih.govresearchgate.net DFT calculations suggest that Cu(I) favors a linear two-coordinate complex, which accelerates the intramolecular cyclization to form the desired product. researchgate.net Cu(OTf)2 has also proven effective in catalyzing the cycloaddition of BCBs with electron-deficient imines, such as α-imino esters. acs.org In enantioselective variants, Cu(OTf)2 combined with chiral 8-quinolinyl-oxazoline ligands was uniquely effective in activating the BCB and providing high levels of enantioselectivity. thieme-connect.com
Au(I): Gold(I) catalysts can lead to divergent reactivity. While Cu(I) catalysis favors the formation of bicyclo[2.1.1]hexanes, Au(I) catalysis can reverse the chemoselectivity, promoting an addition-elimination pathway to yield cyclobutenes instead. nih.govresearchgate.net This unique effect is attributed to Au(I)'s ability to stabilize key intermediates in a four-coordinate geometry, which facilitates an intramolecular proton transfer, thus altering the reaction outcome. researchgate.net
Zn(II): Zinc(II) catalysts, such as Zn(OTf)2, have been successfully used in the enantioselective (3+2) cycloaddition of BCBs with imines. researchgate.netnih.gov This system is particularly effective with BCBs containing a 2-acyl imidazole (B134444) group, reacting with a diverse range of imines to produce chiral aza-BCHs with high yields and enantiomeric ratios. researchgate.net
Other Lewis acids like Sc(OTf)3 have also been reported to catalyze these transformations effectively. researchgate.netnih.govnih.govrsc.org
[2π+2σ] Cycloadditions with Bicyclobutanes
An alternative and powerful strategy for constructing the azabicyclo[2.1.1]hexane framework is the [2π+2σ] cycloaddition. This reaction involves the combination of the π-bond of an imine with a σ-bond of the bicyclobutane. researchgate.netnih.gov This approach is distinct from the formal [3+2] cycloaddition and offers a different avenue to access these bridged heterocyclic systems. The reaction can be initiated through various means, including thermal or photochemical activation, or catalysis by Lewis acids. nih.govacs.org Silver-catalyzed dearomative [2π+2σ] cycloadditions of indoles with bicyclobutane precursors have been developed to synthesize indoline-fused bicyclo[2.1.1]hexanes. researchgate.net Similarly, enantioselective versions catalyzed by copper complexes have been reported for the reaction between BCBs and imines. thieme-connect.com
Organocatalytic Asymmetric Synthesis
Moving beyond metal-based Lewis acid catalysis, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 5-azabicyclo[2.1.1]hexanes. This approach avoids transition metals and often proceeds under mild conditions. acs.orgresearchgate.net
Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly confined imidodiphosphorimidates (IDPis), have been successfully employed to catalyze the asymmetric formal cycloaddition of BCBs with N-aryl imines. acs.orgthieme-connect.com The Brønsted acid activates the imine by protonation, facilitating a stepwise reaction mechanism. thieme-connect.com This methodology is notable for its modularity, proving effective for BCBs bearing ester, ketone, and amide functionalities. acs.orgresearchgate.net The use of these strong, confined acids creates a specific chiral environment that directs the stereochemical outcome of the reaction. acs.org
Enantioselective Control and Enantiomeric Ratios
The development of asymmetric organocatalytic methods has enabled excellent control over the stereochemistry of the resulting 5-azabicyclo[2.1.1]hexane products. By employing privileged chiral Brønsted acid catalysts, high levels of enantioselectivity have been achieved.
For example, using a confined IDPi catalyst, a wide range of aza-BCHs have been synthesized with enantiomeric ratios up to 99:1. acs.org The catalyst structure, particularly the nature of the "wings" and the "core," plays a crucial role in determining the selectivity. Modifications, such as changing a trifluoromethyl group to a pentafluorophenyl group in the catalyst's core or incorporating a benzothiophene (B83047) wing, have been shown to significantly enhance enantioselectivity. acs.org
Table 2: Optimization of Enantioselective Organocatalytic Cycloaddition
| Entry | Catalyst | Core Group | Wing Group | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | 4a | -CF3 | Benzofuran | - |
| 2 | 4b | -C6F5 | Benzofuran | 12% increase from 4a |
| 3 | 5b | -C6F5 | Benzothiophene | Significant jump in selectivity |
| 4 | 7b | -C6F5 | C6-cyclohexyl-benzothiophene | 97:3 |
Data derived from catalyst optimization studies for the synthesis of product 3a. acs.org
The reaction conditions, including temperature, can also be fine-tuned to achieve full conversion and optimal selectivity. acs.org This high degree of enantiocontrol is critical for the application of these compounds in drug discovery, where the biological activity of stereoisomers can differ significantly. chemrxiv.org
Ring Construction through Cyclization and Rearrangement Pathways
The construction of the strained 5-azabicyclo[2.1.1]hexane ring system can be achieved through various strategic cyclization and rearrangement reactions. These methods often start from more readily available precursors and proceed through intermediates that are energetically poised to form the target bicyclic core.
A traditional and effective approach to the synthesis of the azabicyclo[2.1.1]hexane skeleton involves the intramolecular cyclization of suitably functionalized amine precursors. acs.orgresearchgate.net This strategy relies on the formation of a key carbon-carbon or carbon-nitrogen bond to close the bicyclic ring system. One prominent example is the intramolecular [2+2] photocycloaddition of N-allyl enamides, which has been employed to assemble a variety of 1-substituted aza-BCHs. escholarship.org This photochemical approach transforms flat, unstrained precursors into the desired strained ring system. escholarship.orgescholarship.org
For instance, the synthesis of 2-azabicyclo[2.1.1]hexane derivatives, also known as 2,4-methanoprolines, has been accomplished through a [2+2] photocycloaddition of a diene precursor, which is then followed by deprotection steps.
Oxidative rearrangements of other strained bicyclic systems provide another pathway to the 5-azabicyclo[2.1.1]hexane core. These reactions often involve the formation of an electron-deficient intermediate that triggers a rearrangement to the more stable aza-BCH framework. An early and notable example is Krow's approach, which centered on the oxidative rearrangement of strained [2.2.0] Dewar-dihydropyridines to generate the aza-BCH core. escholarship.orgescholarship.org
More recent studies have shown that reactions of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide (NBS) in wet dimethyl sulfoxide (B87167) (DMSO) can lead to rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes stereoselectively. researchgate.net This transformation proceeds through a bromohydrin intermediate. researchgate.net
| Precursor System | Reagents | Product | Reference |
| [2.2.0] Dewar-dihydropyridines | Oxidizing agents | This compound core | escholarship.orgescholarship.org |
| N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes | NBS, wet DMSO | 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes | researchgate.net |
Skeletal rearrangements and fragmentation reactions offer a powerful means to construct and functionalize the 5-azabicyclo[2.1.1]hexane system. These methods can introduce a variety of substituents at different positions on the bicyclic core. For example, the Curtius rearrangement has been utilized for the stereospecific conversion of 5-syn- and 5-anti-carboxylic acids to the corresponding 5-syn- and 5-anti-amines, which are then isolated as their carbamates. nih.gov
Furthermore, a skeletal editing strategy has been developed to transform multisubstituted aza-BCHs into bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. escholarship.org This process, promoted by O-diphenylphosphinylhydroxylamine, highlights the synthetic utility of the aza-BCH scaffold as a precursor to other important bicyclic systems. acs.org
Strain-Release Strategies
The high ring strain of certain small bicyclic molecules can be harnessed as a driving force for the synthesis of more complex structures. Strain-release strategies offer an efficient and often atom-economical approach to the 5-azabicyclo[2.1.1]hexane core.
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that have emerged as versatile building blocks in organic synthesis. rsc.org The strain energy of BCBs can be released in a controlled manner to drive the formation of new ring systems. A particularly successful strategy for the synthesis of 5-azabicyclo[2.1.1]hexanes is the [2π + 2σ] photocycloaddition of BCBs. rsc.org This reaction can be initiated through visible-light photocatalysis, which offers a green and sustainable approach under mild conditions. rsc.org
Recently, a formal (3+2) cycloaddition between arylimines and BCBs has been reported to access 2-azabicyclo[2.1.1]hexanes. chemrxiv.org This method, along with enantioselective versions, provides a modular route to chiral aza-BCHs. acs.org The Leitch group developed a Ga(OTf)₃-catalyzed strain-release formal [3 + 2] cycloaddition between BCBs and imines, enabling the synthesis of a range of multisubstituted aza-BCHs. acs.org
Scalable Synthetic Protocols
For the practical application of 5-azabicyclo[2.1.1]hexane derivatives in areas such as drug discovery, the development of scalable synthetic protocols is crucial. A scalable synthesis should be efficient, cost-effective, and amenable to large-scale production without the need for specialized equipment or purification techniques like column chromatography.
One example of a scalable synthesis of a bicyclo[2.1.1]hexane derivative involves an intramolecular photocycloaddition of a diene precursor, which can be performed on a multigram scale. researchgate.net The subsequent saponification and crystallization steps yield the pure carboxylic acid product, avoiding chromatographic purification. researchgate.net This approach demonstrates the potential for producing these valuable building blocks in significant quantities.
Furthermore, a modified intermolecular [3 + 2] cycloaddition between bicyclo[1.1.0]butanes and imines has been shown to be scalable to decagram quantities. acs.org This method provides a practical route to a broad range of multisubstituted aza-BCHs. acs.org The strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered aryls also offers a pathway to complex azabicyclo[2.1.1]hexane scaffolds in a single step. d-nb.info
Multigram Scale Synthesis
The successful transition of novel chemical entities from laboratory-scale curiosities to readily available building blocks for medicinal chemistry and materials science hinges on the development of robust and scalable synthetic routes. For the 5-azabicyclo[2.1.1]hexane framework, significant progress has been made in establishing methodologies that allow for its production on a multigram scale, ensuring a steady supply for further investigation and application.
The key to this successful scale-up lies in the careful selection of starting materials and a meticulously optimized isolation procedure. doaj.orgnuph.edu.ua This robust methodology provides substantial quantities of the foundational 5-azabicyclo[2.1.1]hexane core, which can then be elaborated into a variety of useful derivatives. Further chemical modifications of the multigram-scale intermediate have been successfully performed, yielding derivatives that incorporate NH2, COOH, CH2NH2, and CH2F functionalities with orthogonally protected groups, demonstrating the versatility of this synthetic platform. doaj.org
Stereoselective Synthesis Methodologies
The inherent three-dimensionality of the 5-azabicyclo[2.1.1]hexane scaffold necessitates precise control over the spatial arrangement of substituents. Stereoselective synthesis methodologies are therefore crucial for accessing specific isomers with desired biological activities or material properties. Researchers have developed several effective strategies to introduce substituents at various positions of the bicyclic ring system with a high degree of stereocontrol.
For instance, stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes have been achieved. researchgate.net These methods allow for the introduction of a 5-anti-fluoro or hydroxyl group in one of the methano bridges, alongside a range of syn- or anti-oriented chloro, fluoro, hydroxy, methyl, or phenyl substituents in the other bridge. researchgate.net
Another powerful strategy involves the stereoselective preparation of 5-anti-substituted-2-azabicyclo[2.1.1]hexanes from a 5-anti-carboxy precursor. acs.orgnih.gov This approach has been successfully applied to synthesize derivatives where the anti-substituent is an N-alkoxycarbonylamino group (NHCOOR, where R can be Me or Bn). acs.orgnih.gov
Furthermore, the stereochemical outcome of addition reactions to ketone derivatives of the 5-azabicyclo[2.1.1]hexane system has been thoroughly investigated. The addition of nucleophiles to 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane and its debrominated analog has been used to introduce a variety of substituents. cdnsciencepub.com These reactions have been shown to be highly stereoselective, enabling the synthesis of 2-azabicyclo[2.1.1]hexanes with 5(6)-anti-carboxy or alkyl groups, as well as 5(6)-syn-alkyl or aryl tertiary alcohols. cdnsciencepub.com The observed facial selectivity in these additions, where nucleophilic attack occurs preferentially from the face syn to the nitrogen-containing bridge, provides a reliable method for controlling the stereochemistry of the products. cdnsciencepub.com
Control of Diastereoselectivity and Enantioselectivity
Achieving precise control over both diastereoselectivity and enantioselectivity is a paramount goal in the synthesis of complex molecules like 5-azabicyclo[2.1.1]hexane derivatives. This level of control is essential for isolating a single, desired stereoisomer from the many that are possible.
Diastereoselectivity is often controlled by the inherent steric and electronic properties of the bicyclic system. As mentioned previously, nucleophilic additions to ketonic derivatives of 2-azabicyclo[2.1.1]hexane exhibit high facial selectivity. cdnsciencepub.com Organolithium and organomagnesium additions to the carbonyl group, as well as 9-BBN addition and catalytic hydrogenation of exo-alkylidenes, consistently show a preference for attack from the face syn to the nitrogen bridge, leading to a high degree of diastereoselectivity. cdnsciencepub.com This predictable outcome allows for the synthesis of specific diastereomers with defined relative stereochemistry.
Enantioselectivity , the control over the formation of one of two enantiomers, has been successfully addressed through the development of asymmetric catalytic methods. A notable advancement is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid as an organocatalyst. acs.org This catalyst facilitates the formal cycloaddition reaction of bicyclo[1.1.0]butanes with N-aryl imines under mild conditions, producing chiral 5-azabicyclo[2.1.1]hexanes with excellent enantioselectivity, reaching up to a 99:1 enantiomeric ratio (er). acs.org
The effectiveness of this enantioselective approach has been demonstrated across a range of substrates. The reaction tolerates various substituents on the N-aryl group of the imine, although the electronic nature of the substituent can influence the enantioselectivity. For example, a para-fluoro substituent on the N-aryl ring results in a product with a 90:10 er, while a para-methoxy group gives an 88:12 er. acs.org The steric and electronic properties of the catalyst itself have also been optimized to maximize enantiomeric excess, with modifications to the catalyst's "wing" structure leading to significantly improved enantiomeric ratios, such as an increase to 97:3 er. acs.org
The following table summarizes the results of the organocatalytic asymmetric synthesis of various 5-azabicyclo[2.1.1]hexane derivatives:
| Entry | N-Aryl Substituent | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Fluorophenyl | 3d | - | 90:10 |
| 2 | 4-Methoxyphenyl | 3e | 34 | 88:12 |
| 3 | Furan-2-yl | 3f | 23 | 93:7 |
| 4 | 4-PMP | 3g | 75 | 98:2 |
| 5 | 4-Trifluoromethylphenyl | - | - | 60:40 |
Data sourced from an organocatalytic study on the asymmetric synthesis of azabicyclo[2.1.1]hexanes. acs.org
This powerful combination of diastereoselective and enantioselective methodologies provides chemists with the tools needed to synthesize a wide array of stereochemically pure 5-azabicyclo[2.1.1]hexane derivatives for various applications.
Reactivity and Reaction Mechanisms of 5 Aza Bicyclo 2.1.1 Hexane Frameworks
Electrophilic and Nucleophilic Reactivity
The electronic properties and strained nature of the 5-azabicyclo[2.1.1]hexane ring system permit a range of reactions with both electrophiles and nucleophiles. Electrophilic functionalization can introduce varied functional groups while preserving the rigid bicyclic structure. smolecule.com For instance, phenylselenyl bromide has been used for stereoselective additions, showing a preference for attacking the less hindered bridgehead position. smolecule.com However, the nucleophilic displacement reactions at the C5 and C6 positions have been more extensively studied, providing key methods for introducing diverse heteroatom substituents. nih.govchoudharylab.com
Nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes, particularly those involving 5-anti-bromo derivatives, have been successfully developed to produce a wide array of difunctionalized products. nih.govchoudharylab.comacs.orgresearchgate.netnih.gov These reactions enable the introduction of functionalities such as fluoro, acetoxy, hydroxy, azido, imidazole (B134444), thiophenyl, and iodo groups, highlighting the versatility of this framework as a scaffold for building complex molecules. nih.govnih.gov
Displacements of 5-anti-bromo substituents have been accomplished using various nucleophiles. nih.gov For example, reaction of N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane with sodium azide (B81097) in DMF yields the corresponding azide, which can be further reduced to an amine. nih.gov Similarly, thiophenyl and iodo substituents can be introduced using sodium thiophenoxide and sodium iodide, respectively. nih.gov
| Entry | Substrate | Nucleophile/Conditions | Product (Substituent) | Yield (%) |
| 1 | N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaN₃, DMF/70 °C/12h | 27 (N₃) | 54 |
| 2 | N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaSPh, DMSO/60 °C/5h | 30 (SPh) | 77 |
| 3 | N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaI, Acetone/reflux/4d | 31 (I) | 74 |
| 4 | N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | CsOAc, DMSO/70 °C/6h | 24a (OAc) | 76 |
| 5 | N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | NaOAc, DMSO/70 °C/6h | 24a (OAc) | 39% conversion |
This table presents selected nucleophilic displacement reactions on a 5-anti-bromo-2-azabicyclo[2.1.1]hexane substrate, illustrating the effect of different nucleophiles and conditions on product yield. Data sourced from nih.gov.
A notable characteristic of nucleophilic substitution reactions on the 5-azabicyclo[2.1.1]hexane system is the retention of stereochemistry at the reaction center. This has been observed for displacements of both C5-anti and C5-syn substituents. nih.govchoudharylab.com For instance, the displacement of 5-anti-iodo and 5-anti-hydroxy substituents by fluoride (B91410) proceeds with the retention of the anti-configuration. choudharylab.com
Similarly, substitution reactions involving 5-syn substituents also occur with retention of configuration, although they can be accompanied by rearrangement products. nih.govchoudharylab.com The reaction of a syn-5-tosylate with tetrabutylammonium (B224687) chloride affords the 5-syn-chloro product with retained stereochemistry. nih.govchoudharylab.com This stereochemical outcome suggests the involvement of neighboring group participation by the methano bridge in the transition state. nih.govchoudharylab.com
The success of nucleophilic displacements, particularly of anti-substituents, is critically dependent on the presence of a non-acylated amine nitrogen. nih.govchoudharylab.comacs.orgnih.gov Attempts to achieve nucleophilic displacement on N-acyl-5-anti-bromo-2-azabicyclo[2.1.1]hexanes have been unsuccessful. nih.govchoudharylab.com However, replacing the N-acyl group with an N-alkyl group, such as a benzyl (B1604629) group, facilitates the substitution. nih.gov This suggests that the amine nitrogen participates in the reaction, potentially through the formation of a charged aziridinium (B1262131) ion intermediate that is more susceptible to nucleophilic attack. choudharylab.com
Solvent choice also plays a crucial role in the efficiency of these reactions. nih.govchoudharylab.comnih.gov Polar aprotic solvents are required to stabilize the charged transition state leading to the proposed aziridinium intermediate. choudharylab.com Studies show that reaction rates are faster and product yields are higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.govchoudharylab.comacs.orgnih.gov Furthermore, a "cesium ion effect" has been noted in acetate (B1210297) displacement reactions, where cesium acetate (CsOAc) provides significantly higher conversion and yield compared to sodium acetate (NaOAc) under identical conditions in DMSO. nih.govchoudharylab.com This highlights the influence of the counter-ion on the reaction's efficacy. The presence of electron-withdrawing groups at the 6-anti-position has been found to slow the rate of bromide displacement at the 5-anti-position. nih.govacs.orgnih.gov
Nucleophilic Substitution Reactions
Ring-Opening Reactions
While functionalization of the intact bicyclic framework is common, the inherent strain of the 5-azabicyclo[2.1.1]hexane system also makes it susceptible to ring-opening reactions under certain conditions. These transformations can lead to structurally diverse products that are not easily accessible through other means.
An oxidative ring-opening has been observed under various conditions, leading to the formation of an aromatic pyrrole (B145914) aldehyde. choudharylab.com This transformation occurs during attempted nucleophilic substitution reactions of dibromide derivatives, particularly with reagents like silver fluoride in DMF or sodium fluoride in DMSO. choudharylab.com More recently, it has been shown that the strained azabicyclo[2.1.1]hexane framework can be opened upon activation of the tertiary amine. d-nb.info Treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) activates the scaffold towards C-N bond cleavage and rearomatization, yielding a spirocyclic product. d-nb.info
Regioselectivity is a key consideration in the ring-opening reactions of related bicyclic systems that serve as precursors to or derivatives of the 5-azabicyclo[2.1.1]hexane framework. For example, the ring-opening of 2-azabicyclo[2.2.0]hex-5-ene exo-epoxide with organocopper reagents occurs regioselectively at the C5 position. researchgate.netclockss.org Similarly, reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles can lead to rearranged 5-azabicyclo[2.1.1]hexane products, with the regioselectivity of nucleophilic attack on the intermediate aziridinium ion being a critical factor. researchgate.net These examples underscore the precise control that can be exerted over bond cleavage in these strained systems, enabling the synthesis of specific constitutional isomers.
Cycloaddition Pathways and Mechanistic Considerations
Cycloaddition reactions are fundamental to the synthesis of the 5-azabicyclo[2.1.1]hexane core. These methods often leverage highly reactive intermediates or strained precursors to construct the bicyclic system in an efficient and often stereocontrolled manner.
Several distinct cycloaddition strategies have been developed. A visible-light-driven aza Paternò–Büchi reaction provides access to the framework via a triplet energy transfer (EnT) pathway. rsc.org Another photochemical approach involves the intermolecular [2π + 2σ] photocycloaddition of bicyclo[1.1.0]butanes (BCBs) with heterocyclic olefins, which also proceeds through a triplet sensitizer (B1316253). rsc.org
Lewis acid-catalyzed formal (3+2) cycloadditions between N-arylimines and bicyclobutanes have emerged as a powerful, atom-economical method for synthesizing highly substituted 5-azabicyclo[2.1.1]hexanes in a single step. researchgate.netchinesechemsoc.org This reaction is notable as the first example of a Lewis acid-catalyzed cycloaddition with BCBs. chinesechemsoc.org The mechanism can be divergent; while N-arylimines yield the bicyclo[2.1.1]hexane product, N-alkylimines undergo an addition-elimination sequence to form cyclobutenyl methanamines. nih.gov Asymmetric synthesis has been achieved using organocatalysis, where a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyzes the formal cycloaddition of BCBs with N-aryl imines, yielding chiral products with high enantioselectivity. acs.org Experimental evidence suggests this reaction proceeds via a stepwise mechanism. acs.org The development of these varied cycloaddition pathways highlights the ongoing innovation in accessing this valuable chemical scaffold. researchgate.net
Oxidative and Reductive Transformations
The 5-Aza-bicyclo[2.1.1]hexane framework can undergo a variety of oxidative and reductive transformations to introduce or modify functional groups. Reductive methods are employed in synthetic sequences, such as the reductive dehalogenation of 5-anti,6-anti-bromohydrins to form anti-5-hydroxy-2-azabicyclo[2.1.1]hexanes. choudharylab.comnih.gov Furthermore, reductive amination has been used to convert ketone functionalities on the bicyclic core into amines. researchgate.net
Oxidative processes are also synthetically useful. For instance, the oxidation of a 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane derivative provides the corresponding strained ketone. A significant transformation involving the nitrogen atom is skeletal editing through N-atom deletion. acs.org This process, which can be promoted by reagents like O-diphenylphosphinylhydroxylamine, transforms the multisubstituted azabicyclo[2.1.1]hexane scaffold into a more strained bicyclo[1.1.1]pentane (BCP) core. scispace.com This reaction effectively removes the nitrogen atom from the framework, providing access to valuable bridge-functionalized BCPs.
Thermal Stability and Decomposition Studies
The thermal stability of the 5-azabicyclo[2.1.1]hexane framework is a critical consideration in its synthesis and manipulation. The inherent ring strain can lead to decomposition or rearrangement at elevated temperatures. For example, an oligomeric structure containing the 2-azabicyclo[2.1.1]hexane moiety was found to be stable with increasing temperature up to 80 °C.
However, certain derivatives are susceptible to thermal decomposition at higher temperatures. In one study, the thermal decomposition of a 1,5-disubstituted 2-azabicyclo[2.1.1]hexane derivative with LiOtBu at 120 °C was attempted as part of an N-atom deletion protocol. acs.org This process resulted in a low yield (7%) of the desired bicyclo[1.1.1]pentane product, indicating that decomposition is a significant competing pathway under these conditions. acs.org The high ring strain in both the starting material and the product can lead to the formation of ring-opening side products, such as thermodynamically stable 1,4-dienes, upon heating. acs.orgscispace.com
Hydrogen Abstraction and Regioselectivity
The regioselectivity of hydrogen abstraction, or deprotonation, from the 5-azabicyclo[2.1.1]hexane core is a key factor in its functionalization. Studies on the deprotonation of N-Boc-2-azabicyclo[2.1.1]hexanes using reagents like s-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) have shown that the regiochemical outcomes are dependent on temperature. This dependency suggests a subtle interplay of kinetic and thermodynamic control in the formation of the resulting anion. Computational methods have been utilized to better understand the complexes formed between the reagents and the substrate, the nature of the deprotonation events, and the origins of the experimentally observed regiochemical biases.
Solvolysis Reactions and Carbocation Intermediates
Solvolysis reactions of 5-azabicyclo[2.1.1]hexane derivatives highlight the extreme instability of carbocation intermediates within this strained framework. The solvolysis of a 5-anti-tosylbicyclo[2.1.1]hexane analog required harsh conditions, needing a temperature of 164 °C to proceed at a reasonable rate in acetic acid. choudharylab.comnih.gov
Crucially, the reaction did not yield any products that retained the bicyclo[2.1.1]hexane structure. choudharylab.comnih.gov Instead, the acetolysis led exclusively to rearranged products, demonstrating the high propensity of the intermediate carbocation to undergo skeletal rearrangement to relieve ring strain. nih.gov The major products were identified as 4-cyclohexenyl tosylate (80%), 4-cyclohexenyl acetate (8%), and bicyclo[3.1.0]hex-2-yl acetate (8%). choudharylab.comnih.gov This outcome strongly suggests that the formation of a carbocation at the C5 position is followed by a rapid 1,2-alkyl shift, leading to ring-expanded or rearranged carbocyclic systems. nih.gov Computational studies on related N-methyl derivatives indicate that cationic intermediates readily rearrange to form more stable iminium ions. nih.gov
Table 1. Products of Acetic Acid Solvolysis of a 5-anti-Tosylbicyclo[2.1.1]hexane analog at 164°C choudharylab.comnih.gov
| Product | Structure | Yield (%) |
|---|---|---|
| 4-cyclohexenyl tosylate | (Structure not available) | 80 |
| 4-cyclohexenyl acetate | (Structure not available) | 8 |
| bicyclo[3.1.0]hex-2-yl acetate | (Structure not available) | 8 |
Post-Synthetic Modifications and Versatile Functionalization
Post-synthetic modification of the 5-azabicyclo[2.1.1]hexane core is crucial for accessing a wide range of derivatives. nih.gov Nucleophilic displacement reactions on pre-functionalized scaffolds represent a key strategy for introducing various substituents. nih.govchoudharylab.com For instance, nucleophilic displacements of 5(6)-anti-bromo substituents have been successfully achieved to produce difunctionalized derivatives. nih.govchoudharylab.com These reactions are influenced by the nature of the amine nitrogen, the solvent, and the choice of metal salt, with faster reaction rates and higher yields often observed in DMSO compared to DMF. nih.govchoudharylab.com
The versatility of this scaffold is further demonstrated by the range of functional groups that can be introduced. These include halogens (fluoro, chloro, bromo, iodo), oxygen-containing groups (acetoxy, hydroxy), nitrogen-containing groups (azido, imidazole), and sulfur-containing groups (thiophenyl). nih.govchoudharylab.com
Introduction of Heteroatom Functionality
Several methods have been established for the introduction of heteroatoms onto the 5-azabicyclo[2.1.1]hexane skeleton. The Curtius rearrangement of carboxylic acids has proven particularly effective for the stereospecific conversion of 5-syn- and 5-anti-acids into their corresponding amines. nih.govchoudharylab.com Radical decarboxylative substitutions of the major 5-syn-carboxylic acid have been used to introduce other 5-heteroatoms, leading primarily to 5-syn-chloro, 5-syn-bromo, 5-syn-iodo, and 5-syn-pyridylthioether substitution products. choudharylab.com
Nucleophilic displacement offers another powerful route. The displacement of 5(6)-anti-bromo substituents has led to the synthesis of 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes containing a variety of heteroatom-based functional groups. nih.govchoudharylab.com The success of these displacements is dependent on the presence of an amine nitrogen. nih.govchoudharylab.com
| Precursor | Reagent/Conditions | Functional Group Introduced | Product Stereochemistry | Reference |
| 5-syn/anti-carboxylic acid | Curtius Rearrangement | Amine (as carbamate) | Stereospecific conversion | nih.govchoudharylab.com |
| 5-syn-carboxylic acid | Radical Decarboxylative Substitution | Chloro, Bromo, Iodo, Pyridylthioether | Mainly syn | choudharylab.com |
| 5(6)-anti-bromo derivative | Nucleophilic Displacement (e.g., CsOAc, NaF/AgF) | Acetoxy, Fluoro, Azido, Imidazole, Thiophenyl | anti | nih.govchoudharylab.com |
Synthesis of Multifunctionalized Derivatives
The synthesis of multifunctionalized 5-azabicyclo[2.1.1]hexane derivatives allows for the creation of complex molecules with precisely oriented substituents. choudharylab.com Nucleophilic displacement of anti-bromide ions has been instrumental in producing 5-anti-X-6-anti-Y-difunctionalized compounds. nih.govchoudharylab.com The presence of electron-withdrawing substituents such as F, OAc, N3, Br, or SPh in the 6-anti-position has been observed to slow down the rate of bromide displacement at the 5-anti-position. nih.gov
Photochemical [2+2] cycloadditions are also employed to generate multifunctionalized aza-BCH frameworks, which can then undergo further transformations. nih.govescholarship.org This modular approach provides access to a variety of privileged bridged bicycles relevant to pharmaceutical applications. nih.gov
Skeletal Editing and Scaffold Hopping Strategies
Skeletal editing and scaffold hopping are innovative strategies that allow for the direct conversion of one molecular core into another, enabling efficient exploration of chemical space. nih.govescholarship.org Such strategies are particularly valuable for transforming sp³-rich scaffolds like 5-azabicyclo[2.1.1]hexane into other desirable bioisosteric cores. nih.gov
Nitrogen-Deleting Skeletal Edits to Bicyclo[1.1.1]pentanes
A significant advancement in scaffold hopping is the development of a nitrogen-deleting skeletal edit to convert 5-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs). nih.govescholarship.org BCPs are highly sought-after as bioisosteric replacements for phenyl groups in drug candidates. nih.gov This transformation is typically achieved through a deamination step following the initial synthesis of the aza-BCH framework, often via photochemical [2+2] cycloadditions. nih.govescholarship.org The enamide nitrogen in the precursor serves as a linchpin for the cycloaddition and as a traceless handle for the subsequent nitrogen deletion. nih.gov This modular sequence provides access to bridge-functionalized BCPs, for which there are few existing synthetic routes. nih.govescholarship.org
| Starting Scaffold | Transformation | Resulting Scaffold | Key Features | Reference |
| 5-Azabicyclo[2.1.1]hexane (aza-BCH) | Nitrogen-Deleting Skeletal Edit (Deamination) | Bicyclo[1.1.1]pentane (BCP) | Access to bridge-functionalized BCPs; "Scaffold Hop" between bioisosteres | nih.govescholarship.org |
Synthesis of Spiro-annulated Derivatives
The synthesis of spiro-annulated derivatives of 5-azabicyclo[2.1.1]hexane introduces additional three-dimensionality and complexity to the scaffold. One reported strategy involves a strain-enabled radical-polar crossover annulation. chemrxiv.org This method allows for the synthesis of spiro- and fused 2-aza-BCHs, which are challenging to prepare using other methods. chemrxiv.org Another approach involves the reaction of bicyclo[1.1.0]butanes with ortho-quinone methides, which affords spirocyclic compounds containing a bicyclo[2.1.1]hexane unit. researchgate.net These spirocyclic intermediates can then be used for the synthesis of other complex scaffolds. researchgate.net A strain-release-driven spirocyclization strategy has also been shown to rapidly assemble complex sp³-rich scaffolds, where an azabicyclo[2.1.1]hexane intermediate is formed as a single diastereomer. mdpi.com
Regioselective and Stereoselective Functionalization
Control over regioselectivity and stereoselectivity is paramount for the synthesis of well-defined functionalized 5-azabicyclo[2.1.1]hexanes. Stereocontrolled methods have been developed to introduce functional groups in specific syn and anti orientations. acs.org For example, the first syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing syn-hydroxy and syn-fluoro substituents have been achieved in a stereocontrolled manner. acs.org The key to this control lies in the regioselective additions to aziridinium ions formed from 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes. acs.org
Oxidation of a 6-anti-bromo-5-anti-hydroxy derivative provides a strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. cdnsciencepub.comresearchgate.net Nucleophilic additions to this ketone and its debrominated analogue have been used to introduce 5(6)-syn-alkyl and aryl groups, 5(6)-alkylidene linkages, and 5(6)-anti-alkyl and acyl substituents. cdnsciencepub.comresearchgate.net Notably, facial selectivity for additions to the 6-bromo-5-ketone and 5-alkylidene azabicycles occurs from the face syn to the nitrogen atom. cdnsciencepub.comresearchgate.net
Functionalization, Derivatization, and Scaffold Editing
Functionalization Strategies
The ability to precisely control the substitution patterns on the 5-azabicyclo[2.1.1]hexane scaffold is critical for its application as a constrained pyrrolidine (B122466) mimic in medicinal chemistry and materials science. cdnsciencepub.comnih.gov The rigid, three-dimensional structure of this bicyclic system demands synthetic methods that can introduce a diverse range of functional groups at specific positions (C1, C3, C5, C6) with high stereoselectivity. cdnsciencepub.comresearchgate.net Research has focused on several key strategies to achieve this control, including nucleophilic displacement reactions, the use of carbonyl intermediates, and asymmetric synthesis methodologies. cdnsciencepub.comnih.govacs.org
Nucleophilic Displacement at C5/C6
A primary strategy for functionalizing the 5-azabicyclo[2.1.1]hexane core involves nucleophilic displacement of leaving groups at the C5 and C6 positions. The stereochemistry of the substituent—either syn (pointing towards the nitrogen bridge) or anti (pointing away from the nitrogen bridge)—plays a crucial role in the reactivity. nih.gov
Substitution reactions involving 5-syn substituents tend to occur with relative ease but are often accompanied by rearrangement products due to neighboring group participation from the methano bridge. nih.gov In contrast, nucleophilic displacement of 5-anti substituents is more challenging but typically proceeds with retention of the bicyclic scaffold's integrity. nih.gov For instance, the solvolysis of 5-syn-tosylbicyclo[2.1.1]hexane is approximately 3 x 10^6 times faster than that of its 5-anti isomer, which requires high temperatures and results in products that have lost the bicyclic structure. nih.gov
A more successful approach has been the displacement of 5-anti-bromo substituents. These reactions are influenced by the choice of solvent and metal salts, enabling the preparation of various 5(6)-anti-substituted-2-azabicyclo[2.1.1]hexanes. nih.govchoudharylab.com Studies have shown that reaction rates are faster and yields are higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.govresearchgate.net The choice of cation is also critical; cesium salts (e.g., CsOAc) generally provide better results than sodium or lithium salts. nih.gov For fluorination, silver fluoride (B91410) (AgF) in nitromethane (B149229) has proven effective where sodium fluoride (NaF) is unreactive. nih.govchoudharylab.com These nucleophilic displacements have been used to produce a range of difunctionalized products containing acetoxy, hydroxy, azido, fluoro, and thiophenyl groups. nih.govresearchgate.net
Table 1: Nucleophilic Displacement Reactions on Substituted 2-Azabicyclo[2.1.1]hexanes
| Substrate | Reagent / Solvent | Product(s) | Yield (%) | Citation(s) |
|---|---|---|---|---|
| N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | NaN3 / DMF | 5-anti-azido-6-anti-bromo and 5,6-di-azido derivatives | 68 | nih.gov |
| N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | CsOAc / DMSO | 5-anti-acetoxy-6-anti-bromo and 5,6-di-acetoxy derivatives | 88 | nih.gov |
| N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | AgF / CH3NO2 | 5,6-difluoro derivative and oxidative rearrangement product | 33 (difluoride) | nih.gov |
| N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | AgOAc / DMF | 5-anti-acetoxy derivative | 65 | nih.gov |
Functionalization via Carbonyl Intermediates
Another effective method for controlling substitution involves the oxidation of a C5/C6 hydroxyl group to a strained ketone. cdnsciencepub.com For example, oxidation of a 6-anti-bromo-5-anti-hydroxy derivative provides 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. This ketone can then undergo nucleophilic additions to introduce a variety of substituents. cdnsciencepub.com The facial selectivity of these additions is a key feature, with attacks generally occurring from the face syn to the nitrogen-containing bridge. This stereoselectivity allows for the controlled installation of 5(6)-syn-alkyl and aryl groups (forming tertiary alcohols) as well as 5(6)-anti-alkyl and acyl substituents. cdnsciencepub.com
Asymmetric Synthesis for Initial Pattern Control
Instead of modifying a pre-existing scaffold, asymmetric synthesis offers a powerful route to control substitution patterns from the outset. An organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been developed to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines. nih.govacs.org This method generates chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er) under mild conditions. nih.govacs.org The modularity of this approach allows for variation in the substituents on both the N-aryl imine and the bicyclo[1.1.0]butane, providing direct access to a range of functionalized scaffolds with a defined absolute stereochemistry. acs.org
Table 2: Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes via Organocatalysis
| N-Aryl Imine Substituent | Bicyclo[1.1.0]butane Moiety | Yield (%) | Enantiomeric Ratio (er) | Citation(s) |
|---|---|---|---|---|
| Phenyl | Amide | 85 | 96:4 | acs.org |
| 2-Bromophenyl | Amide | 77 | 96:4 | acs.org |
| 4-Fluorophenyl | Amide | 74 | 90:10 | acs.org |
| 4-Methoxyphenyl (PMP) | Amide | 75 | 98:2 | acs.org |
| 4-Methoxyphenyl (PMP) | Ester | 69 | 97:3 | acs.org |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been instrumental in elucidating the intricate mechanisms of reactions involving 5-Aza-bicyclo[2.1.1]hexane and its derivatives. These studies have provided a molecular-level understanding of how these strained bicyclic compounds are formed and how they react.
Computational studies have successfully identified and characterized key transition states and intermediates in various reactions leading to and involving the this compound framework.
One notable example is the visible-light-driven aza Paternò-Büchi reaction, which has been shown to be a viable method for the formation of 5-Aza-bicyclo[2.1.1]hexanes. rsc.org DFT calculations have been employed to investigate the mechanism of this photocycloaddition. These studies have revealed the involvement of a triplet 1,5-biradical intermediate. The calculations further indicated that the transition state leading to the observed product is thermodynamically favorable, which rationalizes the regioselectivity of the reaction. rsc.org
In the context of the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines, DFT calculations have been used to study the reaction in the bicyclic 5-azabicyclo[2.1.1]hexane system. This theoretical investigation unveiled a stepwise mechanism involving the formation of a 1,1-diazene intermediate. The rate-determining step was identified as the extrusion of N₂ from this intermediate to generate an open-shell singlet 1,4-biradical. The stereoretentive nature of this transformation is explained by the barrierless collapse of this biradical intermediate.
Furthermore, computational studies on the synthesis of azabicyclo[2.1.1]hexanes through the zinc-catalyzed enantioselective formal (3+2) cycloadditions of bicyclobutanes with imines have shed light on a concerted nucleophilic ring-opening mechanism. researchgate.net This is in contrast to other Lewis acid-catalyzed cycloadditions of bicyclobutanes. researchgate.net
The following table summarizes key intermediates and transition states identified in DFT studies of reactions involving this compound and its formation:
| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Computational Method |
| aza Paternò-Büchi Reaction | Triplet 1,5-biradical | Transition state for C-C bond formation | DFT |
| Pyrrolidine (B122466) Contraction | 1,1-diazene, Singlet 1,4-biradical | Transition state for N₂ extrusion | DFT |
| (3+2) Cycloaddition | (Concerted mechanism) | Concerted transition state | DFT |
Understanding Regiochemical and Stereochemical Biases
Computational methods have proven invaluable in understanding and predicting the regiochemical and stereochemical biases observed in reactions involving azabicyclo[2.1.1]hexane systems. For instance, in the deprotonation of N-Boc-2-azabicyclo[2.1.1]hexanes, a closely related isomer, computational studies have been applied to comprehend the experimentally observed regiochemical outcomes. researchgate.net These studies have delved into the nature of the complexes formed with the reagents and the characteristics of the deprotonation process itself. researchgate.net
In the aforementioned visible-light-driven aza Paternò-Büchi reaction for the formation of 5-Aza-bicyclo[2.1.1]hexanes, DFT calculations were key in explaining the observed regioselectivity. rsc.org By analyzing the energies of the possible transition states, researchers could determine the most favorable reaction pathway, which corresponded to the experimentally observed product. rsc.org
The stereoretentive outcome of the pyrrolidine contraction to form bicyclic cyclobutane (B1203170) scaffolds, including the 5-azabicyclo[2.1.1]hexane framework, has also been rationalized through DFT studies. The calculations demonstrated that the 1,4-biradical intermediate collapses to the product without undergoing bond rotation that would lead to stereochemical scrambling.
Analysis of Molecular Structure and Strain in Reactivity
The reactivity of this compound is intrinsically linked to its unique molecular structure and the inherent ring strain. The bicyclo[2.1.1]hexane framework is composed of fused cyclobutane and cyclopropane (B1198618) rings, resulting in significant deviation of bond angles from the ideal tetrahedral geometry. This deviation leads to substantial angle strain, also known as Baeyer strain. Additionally, torsional strain, or Pitzer strain, arises from eclipsing interactions between bonds on adjacent atoms.
The high strain energy of the bicyclo[1.1.0]butane precursors, often in the range of 64-66 kcal/mol, is a major driving force in many synthetic routes to azabicyclo[2.1.1]hexanes. nih.gov This strain is a combination of angle strain and non-bonded repulsion between the bridgehead carbons. nih.gov Theoretical reevaluations of the strain energies of cyclopropane and cyclobutane, the fundamental components of the bicyclo[2.1.1]hexane system, have provided a quantitative basis for understanding the energetic landscape of these strained molecules.
Computational analyses allow for the quantification of this strain and provide insights into how it influences the molecule's reactivity. The relief of this strain is a powerful thermodynamic driving force for many reactions involving this compound and its precursors. For example, in strain-release cycloaddition reactions, the high internal energy of the bicyclic system facilitates reactions that might otherwise be energetically unfavorable. The products of these reactions, including this compound, often possess a higher ring strain than the starting materials, a testament to the unique mechanistic pathways that can be accessed through strain-release strategies. rsc.org
Applications in Advanced Molecular Design
Design of Conformationally Constrained Scaffolds
The 5-Aza-bicyclo[2.1.1]hexane framework serves as a mimic of a pyrrolidine (B122466) ring locked into a single, defined conformation. This inherent rigidity is a significant asset in drug design, where controlling the spatial arrangement of pharmacophoric groups is crucial for potent and selective interaction with biological targets. By incorporating this scaffold, chemists can reduce the entropic penalty associated with a flexible molecule binding to a receptor, potentially leading to higher affinity.
The structure of this compound is essentially a proline analogue with a methylene (B1212753) bridge between the C2 and C4 positions, forcing the five-membered ring into a puckered conformation. This conformational restriction has been exploited to create novel β-amino acids and to study the conformational preferences of peptides. For instance, analogues of proline, 4-hydroxyproline, and 4-fluoroproline (B1262513) based on the 2-azabicyclo[2.1.1]hexane skeleton have been synthesized to investigate their impact on peptide bond conformation and collagen stability. nih.gov
Scaffold Integration in Ligand Design
The unique topology of this compound makes it an attractive building block for constructing ligands aimed at specific biological receptors. Its defined three-dimensional shape allows for the precise projection of substituents into the binding pockets of proteins.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
There has been interest in utilizing the 2-azabicyclo[2.1.1]hexane ring system to develop novel ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological disorders. In one study, researchers synthesized a series of compounds where various heterocyclic groups, known to interact with nAChRs, were attached to the bicyclic scaffold. The design rationale was to use the rigid framework to present these groups in a specific orientation for receptor binding. However, the biological evaluation of these particular compounds showed no significant binding affinity at the α4β2 and α3β4 nAChR subtypes, highlighting the stringent structural requirements for ligand recognition at these receptors.
Development of Enzyme Inhibitors and Peptidomimetics
The constrained nature of this compound is particularly beneficial in the design of enzyme inhibitors and peptidomimetics, where mimicking the transition state of a reaction or the specific conformation of a peptide is key to activity.
As a constrained proline analogue, 2-azabicyclo[2.1.1]hexane has been incorporated into peptide sequences to induce specific secondary structures, such as β-turns. nih.gov This ability to control peptide conformation is crucial for creating peptidomimetics with enhanced stability against enzymatic degradation and improved bioavailability. The naturally occurring 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, underscores the biological relevance of this scaffold. nih.gov
Furthermore, a patent application has disclosed the use of 2-aza- and 2-oxabicyclo[2.1.1]hexane derivatives as inhibitors of Factor XIIa, a serine protease involved in the blood coagulation cascade. This suggests the potential of this scaffold in developing therapeutics for thrombotic diseases.
Exploration of sp3-Rich Chemical Space for Enhanced Molecular Properties
In recent years, a major theme in drug discovery has been the "escape from flatland," a move away from flat, aromatic, sp2-hybridized molecules towards more three-dimensional, sp3-rich structures. Molecules with a higher fraction of sp3-hybridized atoms tend to exhibit improved solubility, metabolic stability, and target specificity, which are desirable properties for drug candidates.
| Property | Advantage of sp3-Rich Scaffolds | Reference |
| Solubility | Generally improved aqueous solubility. | |
| Metabolic Stability | More resistant to metabolic degradation. | |
| Target Specificity | Higher three-dimensionality can lead to more specific binding. | |
| Novelty | Provides access to underexplored chemical space. | researchgate.net |
Applications in Chemical Biology Research
Beyond direct therapeutic applications, this compound and similar scaffolds are valuable tools in chemical biology for probing biological systems and developing new therapeutic modalities.
Q & A
Q. What synthetic methods are most effective for preparing 1,2-disubstituted bicyclo[2.1.1]hexane modules?
The synthesis of bicyclo[2.1.1]hexane derivatives typically involves photochemical [2+2] cycloaddition using iridium-based catalysts. For example, dienone precursors (e.g., 7a ) undergo cyclization under blue LED irradiation (450 nm) with (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ (0.5–2 mol%) in acetonitrile, yielding bicyclic scaffolds (e.g., 8a ) in up to 90% yield. Key steps include methylenation of phenylacetaldehyde derivatives, Grignard addition, and Dess–Martin periodinane (DMP) oxidation to generate dienes. Scalability (>10 g) is achieved with minimal chromatographic purification .
Q. How is the structural integrity of bicyclo[2.1.1]hexane derivatives validated experimentally?
X-ray crystallography is the gold standard for confirming bond distances (e.g., d = 3.05–3.19 Å for 1,2-substituents) and dihedral angles. Comparative analysis against ortho-substituted benzene analogs (e.g., valsartan) reveals structural mimicry. NMR spectroscopy, particularly ¹H iterative Full Spin Analysis (HiFSA), resolves complex spin systems and validates conformational rigidity .
Q. What are the primary applications of bicyclo[2.1.1]hexane scaffolds in medicinal chemistry?
These scaffolds serve as sp³-rich bioisosteres for ortho-substituted benzene rings, improving solubility and conformational restriction. For instance, replacing benzene in lomitapide with bicyclo[2.1.1]hexane (27 ) increased solubility sixfold (3 μM → 18 μM). However, metabolic stability outcomes vary, necessitating case-by-case evaluation .
Advanced Research Questions
Q. How can synthetic routes for bicyclo[2.1.1]hexane derivatives be optimized for large-scale production?
Reducing iridium catalyst loading to 0.5 mol% maintains yields (>83%) while lowering costs. Solvent optimization (acetonitrile vs. dichloromethane) improves reaction efficiency. Late-stage functionalization (e.g., thianthrenation or Suzuki coupling) avoids unstable intermediates, enabling modular derivatization without compromising yield .
Q. What factors explain contradictory bioactivity data when substituting benzene with bicyclo[2.1.1]hexane?
While lipophilicity (cLogP) decreases by 0.7–1.2 units universally, metabolic stability outcomes diverge. For example:
- Conivaptan analog (26 ): Increased metabolic stability (CLint = 31 → 12 μL min⁻¹ mg⁻¹).
- Lomitapide analog (27 ): Decreased stability (t1/2 reduced threefold). Contradictions arise from electronic effects (e.g., electron-withdrawing groups destabilize cytochrome P450 interactions) and steric hindrance. In vitro microsomal assays and molecular dynamics simulations are critical for mechanistic insights .
Q. How do dihedral angles of bicyclo[2.1.1]hexane systems compare to unsaturated cyclic linkers?
X-ray analysis reveals that 1,2-substituents on bicyclo[2.1.1]hexane exhibit dihedral angles (φ₁, φ₂) closer to 1,2-trans-cyclopentane than benzene. This enhances conformational restriction, reducing entropic penalties in target binding. Computational modeling (e.g., DFT) validates strain energy (~30 kcal/mol) and predicts bioactivity .
Q. What strategies mitigate low yields in functionalizing bicyclo[2.1.1]hexane ketones?
Classical carboncation reactions (e.g., esterification) often fail due to high ring strain. Alternative approaches include:
- Wittig/Horner–Emmons reactions : Generate α,β-unsaturated esters (e.g., 15 ) for downstream hydrogenation.
- Baeyer-Villiger oxidation : Forms lactones (e.g., 22 ) regioselectively.
- Schmidt reaction : Converts ketones to amides (e.g., 23 ) without ring expansion byproducts .
Methodological Considerations
- Photochemical Setup : Use borosilicate reactors with 450 nm LEDs to prevent side reactions. Maintain inert atmospheres (N₂/Ar) to stabilize iridium catalysts .
- Data Analysis : Compare experimental lipophilicity (logD) and computational predictions (cLogP) to assess scaffold suitability. For metabolic stability, employ hepatocyte incubation assays paired with LC-HRMS .
- Conflict Resolution : When bioactivity data conflicts (e.g., boscalid vs. fluxapyroxad analogs), prioritize structural parameters (e.g., r = 2.5–2.7 Å) and vector alignment with target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
